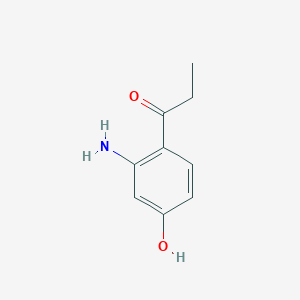

1-(2-Amino-4-hydroxyphenyl)propan-1-one

Description

Overview of the Chemical Compound's Significance in Modern Organic Chemistry Research

In the realm of contemporary organic chemistry, the significance of a compound is often measured by its utility as a building block for more complex molecules, its potential biological activity, or its role in the development of novel synthetic methodologies. 1-(2-Amino-4-hydroxyphenyl)propan-1-one, with its reactive amino, hydroxyl, and ketone functionalities, presents itself as a versatile synthon. The presence of both nucleophilic (amino and hydroxyl) and electrophilic (ketone) centers within the same molecule allows for a diverse range of chemical transformations.

While specific, high-impact research centered solely on this compound is not yet widespread, its structural motifs are present in numerous molecules of pharmaceutical and materials science interest. The aminohydroxyphenyl moiety is a key feature in various biologically active compounds, and the propanone side chain offers a handle for further chemical modification. Therefore, the significance of 1-(2-Amino-4-hydroxyphenyl)propan-1-one currently lies more in its potential as a precursor and a scaffold for combinatorial chemistry and drug discovery than in a large body of existing research.

Table 1: Key Properties of 1-(2-Amino-4-hydroxyphenyl)propan-1-one

| Property | Value |

| CAS Number | 83294-23-9 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

Historical Context and Early Research on Analogous Phenylpropanone Derivatives

The historical roots of research into phenylpropanone derivatives are deeply embedded in the development of medicinal chemistry. Early investigations into compounds with a phenylpropanone backbone were often driven by the search for new therapeutic agents. For instance, the study of cathinone (B1664624) and its derivatives, which are β-keto-amphetamines, has a long history related to their stimulant properties.

While direct historical research on 1-(2-Amino-4-hydroxyphenyl)propan-1-one is scarce, the broader class of aminoketones has been a subject of interest for decades. The synthesis of α-amino ketones, for example, has been a persistent challenge and a fertile ground for the development of new synthetic methods. Early methods for the synthesis of amino acids, such as the Strecker synthesis discovered by Adolph Strecker, laid the groundwork for the preparation of molecules containing both amino and carbonyl functionalities. wikipedia.org These foundational studies provided the chemical knowledge necessary to approach the synthesis of more complex molecules like the title compound.

Current Research Frontiers and Emerging Applications of 1-(2-Amino-4-hydroxyphenyl)propan-1-one

Current research involving 1-(2-Amino-4-hydroxyphenyl)propan-1-one and its close analogs is primarily focused on their utilization as intermediates in the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. The strategic placement of the amino and hydroxyl groups ortho and para to the propanone moiety, respectively, makes this compound an attractive starting material for cyclization reactions to form benzoxazoles, quinolines, and other heterocyclic scaffolds that are prevalent in medicinal chemistry.

Emerging applications are likely to be found in areas where the aminophenol structure is known to be beneficial. For example, aminophenols are known to possess antioxidant and anti-inflammatory properties. Research into whether these properties are retained or enhanced in propanone-substituted derivatives could open up new avenues for investigation. Furthermore, the ketone functionality can be used as a point of attachment for other molecular fragments, potentially leading to the discovery of new compounds with tailored biological activities.

Structural Classifications and Relevance within Aminophenol and Propanone Chemistry

From a structural standpoint, 1-(2-Amino-4-hydroxyphenyl)propan-1-one is a multifunctional molecule that falls into several important classes of organic compounds.

Aminophenol: It is a derivative of aminophenol, a class of compounds that are important intermediates in the synthesis of dyes, pharmaceuticals, and photographic developers. The relative positions of the amino and hydroxyl groups on the aromatic ring significantly influence the chemical and physical properties of the molecule.

Propanone (Ketone): The presence of the propanone side chain classifies it as a ketone. The carbonyl group is a key reactive site, participating in a wide array of organic reactions, including nucleophilic additions and condensations.

Amino Ketone: More specifically, it is an amino ketone, a class of compounds that are important in both biological systems and synthetic organic chemistry. wikipedia.org The interaction between the amino and ketone groups can lead to unique reactivity and conformational properties.

The relevance of this compound within these chemical classes stems from the interplay of its functional groups. The electron-donating effects of the amino and hydroxyl groups can influence the reactivity of the aromatic ring and the carbonyl group. This intricate electronic relationship makes 1-(2-Amino-4-hydroxyphenyl)propan-1-one a subject of interest for chemists studying structure-activity relationships and designing novel synthetic strategies.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-(2-amino-4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H11NO2/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2,10H2,1H3 |

InChI Key |

QHQKVUDZCLOAIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1 2 Amino 4 Hydroxyphenyl Propan 1 One

Established Synthetic Routes to 1-(2-Amino-4-hydroxyphenyl)propan-1-one

Traditional methods for synthesizing aminohydroxyaryl ketones rely on foundational reactions in organic chemistry that build the carbon skeleton and introduce the required functional groups in a stepwise manner.

Condensation reactions are fundamental to the formation of aryl ketones. The Houben-Hoesch reaction is a classic method for acylating electron-rich aromatic compounds like phenols and anilines. chemistry-online.comwikipedia.org This reaction utilizes a nitrile as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often in conjunction with hydrochloric acid (HCl). chemistry-online.comwikipedia.org

For the synthesis of 1-(2-amino-4-hydroxyphenyl)propan-1-one, the starting material would be 3-aminophenol (B1664112), which is highly activated towards electrophilic aromatic substitution due to the ortho, para-directing effects of both the hydroxyl (-OH) and amino (-NH₂) groups. The reaction with propionitrile (B127096) (CH₃CH₂CN) in the presence of a Lewis acid generates an electrophilic intermediate that attacks the aromatic ring. wikipedia.org The substitution occurs preferentially at the position ortho to the hydroxyl group and para to the amino group (C2), which is sterically accessible and electronically activated. The initial product is a ketimine, which is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone. wikipedia.org

Table 1: Houben-Hoesch Reaction Parameters

| Reactants | Reagents/Catalyst | Key Steps | Product |

|---|

A common and versatile strategy for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the resulting nitro group. This two-step process is a cornerstone of aromatic chemistry.

The synthesis would begin with a suitable precursor, such as 1-(4-hydroxyphenyl)propan-1-one (also known as 4-hydroxypropiophenone). The first step is the electrophilic nitration of the aromatic ring using a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of the existing substituents determine the position of the incoming nitro (-NO₂) group. The hydroxyl group is a strong activating, ortho, para-director, while the propanoyl group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group directs the nitration to the position ortho to it (C2).

Once the nitro group is in place, forming 1-(4-hydroxy-2-nitrophenyl)propan-1-one, the second step is its reduction to an amino group (-NH₂). This transformation can be achieved using various reducing agents, with common choices being metals in acidic media (like iron, tin, or zinc with HCl) or catalytic hydrogenation.

Table 2: Nitration and Reduction Synthesis Pathway

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Nitration | 1-(4-Hydroxyphenyl)propan-1-one | HNO₃, H₂SO₄ | 1-(4-Hydroxy-2-nitrophenyl)propan-1-one |

More complex, multi-step syntheses often provide greater control over regioselectivity and are adaptable to a wider range of precursors. Key reactions in these pathways include the Friedel-Crafts acylation and the Fries rearrangement. wikipedia.orgsigmaaldrich.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. sigmaaldrich.comwikipedia.org To synthesize the target compound from 3-aminophenol, the highly reactive amino group must first be protected to prevent it from reacting with the Lewis acid. A common protecting group is acetyl, forming N-(3-hydroxyphenyl)acetamide. This protected intermediate can then be acylated with propionyl chloride and AlCl₃. The acylation is directed to the position ortho to the hydroxyl group. The final step is the removal of the protecting group (deprotection) under acidic or basic conditions to reveal the amino group.

Fries Rearrangement: This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com The synthesis would start by converting 3-aminophenol to its O-acylated ester, 3-aminophenyl propionate. Treatment of this ester with a Lewis acid like AlCl₃ induces the migration of the propanoyl group from the phenolic oxygen to the aromatic ring. wikipedia.org The reaction is selective for the ortho and para positions, and conditions can be optimized to favor the desired ortho-acylated product. byjus.com

Table 3: Multi-Step Synthesis via Fries Rearrangement

| Step | Reactants | Reagents/Catalyst | Intermediate/Product |

|---|---|---|---|

| 1. Esterification | 3-Aminophenol, Propionyl chloride | Base | 3-Aminophenyl propionate |

Novel and Green Synthetic Approaches for 1-(2-Amino-4-hydroxyphenyl)propan-1-one

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and selective reactions.

Recent advances focus on replacing stoichiometric and often corrosive Lewis acids used in reactions like Friedel-Crafts acylation with more sustainable catalytic alternatives. Heterogeneous catalysts, such as zeolites and other solid acids, offer advantages like easier separation from the reaction mixture, potential for recycling, and milder reaction conditions. These catalysts can facilitate the acylation of phenols while reducing waste and environmental impact.

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming aryl ketones under mild conditions, offering an alternative to classical electrophilic substitution. organic-chemistry.org Electrochemically driven, nickel-catalyzed cross-coupling of carboxylic esters also represents a novel route to aryl alkyl ketones. acs.org These modern catalytic methods provide pathways that often exhibit greater functional group tolerance and efficiency. organic-chemistry.orgacs.org

While 1-(2-amino-4-hydroxyphenyl)propan-1-one itself is an achiral molecule, its derivatives can possess stereocenters, making stereoselective synthesis a crucial area of research. Chiral α-amino ketones are valuable building blocks in medicinal chemistry and natural product synthesis. nih.govrsc.org An isomer of the target compound, 1-(2-amino-5-hydroxyphenyl)propan-1-one, is noted as a key intermediate in the asymmetric synthesis of precursors for the anticancer agent irinotecan (B1672180). pharmaffiliates.com

The synthesis of chiral derivatives often involves creating a stereocenter at the carbon atom alpha to the carbonyl group. This can be achieved through several asymmetric strategies:

Catalytic Asymmetric Amination: Direct enantioselective α-amination of a corresponding silyl (B83357) enol ether using a chiral rhodium(II) catalyst can produce chiral α-amino ketones. acs.org

Asymmetric Arylation: Palladium-catalyzed asymmetric arylation of α-keto imines provides a route to acyclic α-amino ketones with high stereocontrol. rsc.org

Phase-Transfer Catalysis: Racemic α-bromo ketones can be transformed into chiral α-azido ketones using a chiral quaternary ammonium (B1175870) salt as a phase-transfer catalyst, which can then be reduced to the corresponding chiral α-amino ketone. acs.org

These advanced methods enable the synthesis of specific enantiomers of complex molecules, which is critical for the development of new therapeutic agents.

Flow Chemistry and Continuous Processing in 1-(2-Amino-4-hydroxyphenyl)propan-1-one Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules is increasingly benefiting from the adoption of flow chemistry and continuous processing. These technologies offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. While specific literature on the continuous flow synthesis of 1-(2-Amino-4-hydroxyphenyl)propan-1-one is not extensively detailed, a hypothetical process can be conceptualized based on established flow chemistry principles applied to analogous transformations like Friedel-Crafts reactions and multi-step API synthesis. researchgate.netmasterorganicchemistry.com

A potential continuous manufacturing process could involve a multi-step sequence integrated into a single, seamless operation. For instance, a protected 3-aminophenol derivative could be subjected to a Friedel-Crafts acylation with propanoyl chloride in a packed-bed reactor containing a solid Lewis acid catalyst. researchgate.netorganic-chemistry.org The use of a flow reactor in this step would allow for rapid optimization of temperature, pressure, and residence time, while minimizing the risks associated with handling pyrophoric Lewis acids on a large scale. Subsequent steps, such as deprotection, could be performed in-line using heated coil reactors with static mixers to ensure efficient reagent mixing and heat exchange. The integration of real-time monitoring via spectroscopic methods (e.g., IR, UV-Vis) would enable precise process control, ensuring high purity and yield of the final product.

Table 1: Conceptual Continuous Flow Synthesis for 1-(2-Amino-4-hydroxyphenyl)propan-1-one

| Step | Reaction Type | Reactor Type | Key Parameters | Advantages in Flow |

| 1 | Friedel-Crafts Acylation | Packed-Bed Reactor (PBR) | Temperature, Flow Rate, Catalyst Loading | Enhanced safety, catalyst reusability, rapid optimization. |

| 2 | Deprotection | Heated Coil Reactor | Temperature, Residence Time, Reagent Stoichiometry | Precise temperature control, improved mixing, reduced reaction time. |

| 3 | Work-up/Purification | Liquid-Liquid Extractor / In-line Crystallizer | Solvent Flow Rates, Temperature Gradient | Automation, reduced solvent usage, continuous product isolation. |

Functional Group Transformations and Derivatization of 1-(2-Amino-4-hydroxyphenyl)propan-1-one

The presence of three distinct functional groups—an aromatic amine, a phenolic hydroxyl, and a ketone—renders 1-(2-Amino-4-hydroxyphenyl)propan-1-one a highly versatile substrate for a wide array of chemical modifications.

Chemical Transformations of the Amino Moiety in 1-(2-Amino-4-hydroxyphenyl)propan-1-one

The primary aromatic amino group is a nucleophilic center that can undergo numerous characteristic reactions.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides. This derivatization can alter the electronic properties of the aromatic ring and provides a route to other functional groups.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the primary amino group into a diazonium salt. This highly reactive intermediate is a cornerstone of aromatic chemistry, enabling subsequent Sandmeyer or Schiemann reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -F) onto the aromatic ring.

Reactions Involving the Hydroxyl Group of 1-(2-Amino-4-hydroxyphenyl)propan-1-one

The phenolic hydroxyl group is acidic and activates the aromatic ring towards electrophilic substitution. quora.comquora.com Its direct transformations are also of synthetic importance.

O-Alkylation: The Williamson ether synthesis provides a classic method for converting the phenolic hydroxyl into an ether. ambeed.com This involves deprotonation with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, affording the corresponding O-alkylated derivative.

O-Acylation: The hydroxyl group can be esterified using acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields phenyl esters, which can serve as protecting groups or as bioactive molecules themselves. The relative reactivity of the amino and hydroxyl groups would need to be considered, often requiring a protection-deprotection strategy to achieve selectivity.

Modifications at the Propanone Backbone of 1-(2-Amino-4-hydroxyphenyl)propan-1-one

The propanone side chain offers two primary sites for modification: the α-carbon and the carbonyl group.

α-Functionalization: The α-carbon is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. researchgate.net For example, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS). Furthermore, the enolate can participate in aldol-type condensation reactions. A particularly relevant transformation is the Claisen-Schmidt condensation with an aromatic aldehyde to form a 2'-amino-4'-hydroxychalcone, a key precursor for flavonoid synthesis. nih.gov

Carbonyl Group Reactions: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous conditions, such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions, can achieve complete deoxygenation to an n-propyl group. The carbonyl group can also be converted into an oxime by reaction with hydroxylamine, a transformation reported for analogous ortho-hydroxyaryl ketones. doaj.orgresearchgate.net

Synthesis of Mannich Bases and Other Nitrogen-Containing Derivatives of 1-(2-Amino-4-hydroxyphenyl)propan-1-one

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (the α-proton of the propanone moiety), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comgijash.com This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group. oarjbp.com For 1-(2-Amino-4-hydroxyphenyl)propan-1-one, the reaction would yield β-amino ketone derivatives, known as Mannich bases. These derivatives are valuable synthetic intermediates and often exhibit significant biological activity. doaj.orgresearchgate.net

The general reaction involves the formation of an Eschenmoser-like salt from formaldehyde (B43269) and the secondary amine, which then undergoes electrophilic attack by the enol form of the ketone.

Table 2: Representative Mannich Bases Derived from 1-(2-Amino-4-hydroxyphenyl)propan-1-one

| Secondary Amine | Structure of Amine | Resulting Mannich Base Product Name |

| Dimethylamine | (CH₃)₂NH | 1-(2-Amino-4-hydroxyphenyl)-2-(dimethylaminomethyl)propan-1-one |

| Piperidine | C₅H₁₀NH | 1-(2-Amino-4-hydroxyphenyl)-2-(piperidin-1-ylmethyl)propan-1-one |

| Morpholine | C₄H₈ONH | 1-(2-Amino-4-hydroxyphenyl)-2-(morpholinomethyl)propan-1-one |

| Pyrrolidine | C₄H₈NH | 1-(2-Amino-4-hydroxyphenyl)-2-(pyrrolidin-1-ylmethyl)propan-1-one |

Heterocyclic Annulation and Cyclization Reactions Utilizing 1-(2-Amino-4-hydroxyphenyl)propan-1-one

The ortho-aminophenol motif within the molecule is a classic precursor for the synthesis of various fused heterocyclic systems, particularly benzoxazoles. rsc.org Additionally, the ketone functionality, either directly or after modification, can participate in cyclization reactions to form other important heterocyclic cores like quinolines and flavones.

Benzoxazole (B165842) Synthesis: The condensation of the ortho-aminophenol moiety with various one-carbon synthons is a primary route to benzoxazoles. organic-chemistry.orgnih.gov For instance, reaction with aldehydes, followed by oxidative cyclization, yields 2-substituted benzoxazoles. nih.govresearchgate.net Similarly, condensation with β-diketones, often catalyzed by a combination of a Brønsted acid and a copper salt, can also lead to the formation of the benzoxazole ring system. acs.orgnih.gov

Quinoline (B57606) Synthesis (Friedländer Annulation): The 2-aminoaryl ketone structure is ideal for the Friedländer synthesis of quinolines. This involves the condensation with a compound containing an active methylene (B1212753) group adjacent to a carbonyl, such as a 1,3-diketone or a β-ketoester. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to afford a substituted quinoline. nih.gov

Flavone and Flavanone Synthesis: As mentioned previously, an initial aldol (B89426) condensation of the propanone group with an aromatic aldehyde can generate a chalcone (B49325) intermediate. These 2'-amino-4'-hydroxychalcones can undergo oxidative cyclization, for example using iodine or other oxidizing agents, to yield flavones. chemijournal.comresearchgate.net Alternatively, photochemical cyclization of such chalcones can lead to the formation of flavanones. rsc.org

Table 3: Potential Heterocyclic Systems from 1-(2-Amino-4-hydroxyphenyl)propan-1-one

| Reagent(s) | Resulting Heterocycle Core | Reaction Name/Type |

| Aromatic Aldehyde, Oxidizing Agent | Benzoxazole | Condensation / Oxidative Cyclization |

| β-Diketone (e.g., Acetylacetone) | Benzoxazole | Condensation / Cyclization |

| β-Ketoester (e.g., Ethyl Acetoacetate) | Quinoline | Friedländer Annulation |

| Aromatic Aldehyde, then Oxidizing Agent | Flavone | Claisen-Schmidt / Oxidative Cyclization |

Computational Chemistry and Theoretical Investigations of 1-(2-Amino-4-hydroxyphenyl)propan-1-one

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on the chemical compound 1-(2-Amino-4-hydroxyphenyl)propan-1-one are not publicly available at this time.

Research employing Density Functional Theory (DFT) to determine optimized geometries, electronic structures, and predictive spectroscopic parameters is a highly specific process. The outcomes of such studies, including the calculation of molecular orbitals (HOMO-LUMO energy gaps), Molecular Electrostatic Potential (MEP) mapping, and chemical reactivity descriptors, are unique to the precise molecular structure under investigation.

While extensive research exists detailing these computational methods for a wide array of other organic molecules, including structurally related chalcones, ketones, and phenolic compounds, the direct application and published results for 1-(2-Amino-4-hydroxyphenyl)propan-1-one could not be located. The generation of scientifically accurate data tables and detailed research findings for the specified subsections requires dedicated computational analysis of the target molecule.

Therefore, the detailed article as outlined in the prompt, with specific data for 1-(2-Amino-4-hydroxyphenyl)propan-1-one, cannot be generated without the foundational research data.

Computational Chemistry and Theoretical Investigations of 1 2 Amino 4 Hydroxyphenyl Propan 1 One

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations and their interactions with solvent molecules. nih.govnih.gov

For 1-(2-Amino-4-hydroxyphenyl)propan-1-one, understanding its conformational landscape is crucial as different spatial arrangements of its atoms can influence its chemical reactivity and biological activity. The flexibility of the propanone side chain and its orientation relative to the substituted phenyl ring are of particular interest. MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations.

A hypothetical MD simulation of 1-(2-Amino-4-hydroxyphenyl)propan-1-one in an explicit water solvent would reveal the dynamics of the molecule's flexible bonds. Key dihedral angles, such as those around the C-C bonds of the propanone chain, would be monitored to identify the most populated conformational states.

Interactive Table: Hypothetical Predominant Conformers of 1-(2-Amino-4-hydroxyphenyl)propan-1-one from a Molecular Dynamics Simulation

| Conformational State | Dihedral Angle (Cα-Cβ-Cγ-O) (degrees) | Dihedral Angle (N-Cα-Cβ-Cγ) (degrees) | Population (%) |

| Anti-periplanar | 175 | 65 | 45 |

| Syn-clinal | 62 | -178 | 30 |

| Anti-clinal | 120 | -58 | 25 |

Note: The data in this table is hypothetical and for illustrative purposes.

Interactive Table: Hypothetical Solvent Interaction Parameters for 1-(2-Amino-4-hydroxyphenyl)propan-1-one in Water

| Interaction Type | Functional Group | Average Number of Hydrogen Bonds | Average Interaction Energy (kcal/mol) |

| Hydrogen Bond Donor | Amino (-NH2) | 2.1 | -4.5 |

| Hydrogen Bond Donor | Hydroxyl (-OH) | 1.8 | -5.2 |

| Hydrogen Bond Acceptor | Carbonyl (C=O) | 1.5 | -3.8 |

| Hydrogen Bond Acceptor | Hydroxyl (-OH) | 1.2 | -3.5 |

| Hydrogen Bond Acceptor | Amino (-NH2) | 0.8 | -2.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based features of molecules (known as molecular descriptors) with a particular physicochemical property. researchgate.netnih.gov These models, once validated, can be used to predict the properties of new or untested compounds. researchgate.net

For 1-(2-Amino-4-hydroxyphenyl)propan-1-one, QSPR models can be developed to predict a wide range of properties, such as aqueous solubility, boiling point, and partition coefficient (logP). The process involves several key steps:

Data Set Curation: A diverse set of molecules with experimentally determined values for the property of interest is collected. This set would ideally include 1-(2-Amino-4-hydroxyphenyl)propan-1-one and structurally similar compounds.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property.

Model Validation: The predictive power of the model is rigorously tested using external validation sets and statistical metrics.

A hypothetical QSPR study to predict the aqueous solubility (LogS) of phenolic compounds could include 1-(2-Amino-4-hydroxyphenyl)propan-1-one.

Interactive Table: Hypothetical Molecular Descriptors for a QSPR Study

| Compound | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

| Phenol | 94.11 | 1.5 | 20.2 | 0 |

| 4-Hydroxyacetophenone | 136.15 | 1.6 | 37.3 | 1 |

| 1-(2-Amino-4-hydroxyphenyl)propan-1-one | 179.22 | 1.3 | 63.3 | 2 |

| 4-Aminophenol | 109.13 | 0.3 | 46.2 | 0 |

| 1-(4-Hydroxyphenyl)propan-1-one | 150.17 | 1.9 | 37.3 | 2 |

Note: The data in this table is hypothetical and for illustrative purposes. XLogP3 and Topological Polar Surface Area are examples of commonly used molecular descriptors.

The resulting QSPR model might take the form of a linear equation, such as:

LogS = β₀ + β₁(XLogP3) + β₂(Topological Polar Surface Area) + β₃(Number of Rotatable Bonds)

Interactive Table: Hypothetical QSPR Model Statistics

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.78 |

| RMSE (Root Mean Square Error) | 0.35 |

Note: The data in this table is hypothetical and for illustrative purposes.

Such a validated QSPR model would provide a rapid and cost-effective means of estimating the aqueous solubility of 1-(2-Amino-4-hydroxyphenyl)propan-1-one and other related novel compounds, offering valuable predictive insights in various chemical and pharmaceutical applications. nih.govresearchgate.net

Mechanistic Organic Chemistry Studies Involving 1 2 Amino 4 Hydroxyphenyl Propan 1 One

Reaction Kinetics and Transition State Analysis of Key Transformations

While specific kinetic data for reactions of 1-(2-Amino-4-hydroxyphenyl)propan-1-one are not extensively documented in the literature, the principles of chemical kinetics and transition state theory provide a framework for understanding its reactivity. The rate of a chemical reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts.

For transformations involving 1-(2-Amino-4-hydroxyphenyl)propan-1-one, the reaction kinetics would be determined by the nature of the specific reaction. For instance, in electrophilic aromatic substitution reactions, the rate-determining step is typically the formation of the arenium ion intermediate. The stability of this intermediate, and thus the activation energy of the reaction, is influenced by the electronic properties of the substituents on the aromatic ring.

The transition state of a reaction represents the highest energy point along the reaction coordinate. Its structure is intermediate between the reactants and products. For example, in a nucleophilic addition to the carbonyl group of 1-(2-Amino-4-hydroxyphenyl)propan-1-one, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond. Computational chemistry can be a powerful tool to model these transition states and to calculate their energies, providing insights into the reaction mechanism and predicting reaction rates.

Table 1: Theoretical Kinetic Parameters for Hypothetical Reactions of 1-(2-Amino-4-hydroxyphenyl)propan-1-one

| Reaction Type | Reactants | Hypothetical Rate Law | Expected Effect of Temperature |

| Acylation of the amino group | 1-(2-Amino-4-hydroxyphenyl)propan-1-one, Acetyl chloride | Rate = k[Compound][Acetyl chloride] | Rate increases with temperature |

| Electrophilic Aromatic Substitution | 1-(2-Amino-4-hydroxyphenyl)propan-1-one, Electrophile | Rate = k[Compound][Electrophile] | Rate increases with temperature |

| Nucleophilic addition to carbonyl | 1-(2-Amino-4-hydroxyphenyl)propan-1-one, Nucleophile | Rate = k[Compound][Nucleophile] | Rate increases with temperature |

This table is illustrative and based on general principles of reaction kinetics.

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of the Compound

The synthesis and derivatization of 1-(2-Amino-4-hydroxyphenyl)propan-1-one involve several important reaction mechanisms. A key method for introducing substituents at the position alpha to the carbonyl group is the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound (in this case, 1-(2-hydroxyphenyl)propan-1-one, a precursor), formaldehyde (B43269), and a secondary amine. The resulting Mannich base can then undergo further reactions. For instance, the dimethylamino group of a Mannich base can be replaced by various nucleophiles, allowing for the synthesis of a wide range of 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net

The mechanism of the Mannich reaction involves the formation of an Eschenmoser-like salt from the secondary amine and formaldehyde. This electrophilic species then reacts with the enol form of the ketone to form the Mannich base. The subsequent replacement of the dimethylamino group likely proceeds through an elimination-addition mechanism, forming an α,β-unsaturated ketone intermediate, which is then attacked by the nucleophile.

Derivatization of the amino and hydroxyl groups is also a common strategy. The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base. The mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group. Similarly, the phenolic hydroxyl group can be alkylated or acylated. For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to increase the volatility and thermal stability of the analyte. jfda-online.comsigmaaldrich.comlibretexts.org Common derivatizing agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) and acylating agents (e.g., trifluoroacetic anhydride). researchgate.net

Investigations into Regioselectivity and Stereoselectivity in Reactions of 1-(2-Amino-4-hydroxyphenyl)propan-1-one

Regioselectivity is a critical consideration in reactions involving the aromatic ring of 1-(2-Amino-4-hydroxyphenyl)propan-1-one. The substituents already present on the ring—the amino, hydroxyl, and propanoyl groups—direct incoming electrophiles to specific positions. Both the amino (-NH2) and hydroxyl (-OH) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.org The propanoyl group (-C(O)CH2CH3) is a deactivating group and a meta-director.

Given the positions of the existing substituents, the directing effects can be summarized as follows:

The amino group at position 2 directs ortho (position 3) and para (position 5).

The hydroxyl group at position 4 directs ortho (positions 3 and 5) and para (position 1, which is already substituted).

The propanoyl group at position 1 directs meta (positions 3 and 5).

Therefore, all three groups direct incoming electrophiles to positions 3 and 5. The strong activating and directing effects of the amino and hydroxyl groups would likely dominate, leading to preferential substitution at these positions. The specific outcome would depend on the reaction conditions and the nature of the electrophile. youtube.comnih.gov

Stereoselectivity becomes relevant in reactions that create a new stereocenter. For 1-(2-Amino-4-hydroxyphenyl)propan-1-one, this could occur, for example, in the reduction of the ketone to a secondary alcohol. The reduction of the prochiral ketone can lead to the formation of a racemic mixture of two enantiomers unless a chiral reducing agent or a catalyst is used to favor the formation of one stereoisomer over the other. masterorganicchemistry.com Similarly, reactions at the α-carbon to the carbonyl group could also be stereoselective if a chiral center is generated.

Catalytic Interventions and Metal-Ligand Interactions in Reactions of 1-(2-Amino-4-hydroxyphenyl)propan-1-one

Catalysts can significantly influence the rate and selectivity of reactions involving 1-(2-Amino-4-hydroxyphenyl)propan-1-one. For instance, acid or base catalysis is often employed in condensation and derivatization reactions. In the Mannich reaction, an acidic medium facilitates the formation of the electrophilic iminium ion. In acylation reactions of the amino or hydroxyl group, a base is typically used to neutralize the acid byproduct and to enhance the nucleophilicity of the functional group.

The presence of both amino and hydroxyl groups in a position ortho to each other and to the carbonyl group makes 1-(2-Amino-4-hydroxyphenyl)propan-1-one an excellent ligand for metal ions. The oxygen of the hydroxyl group and the nitrogen of the amino group can act as donor atoms to coordinate with a metal center, forming stable chelate complexes. researchgate.net The formation of such metal complexes can have a profound impact on the reactivity of the molecule. For example, coordination of a Lewis acidic metal ion to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the formation of a metal complex at the amino and hydroxyl groups could serve as a protecting group strategy, allowing for selective reactions at other parts of the molecule.

The interaction with transition metals can also be exploited for catalysis. For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the derivatization of the aromatic ring, provided a suitable halide is introduced. The specific nature of the metal-ligand interactions would depend on the metal ion, its oxidation state, and the reaction conditions. researchgate.netscience.gov

Biological Activity and Molecular Interaction Studies in Vitro and in Silico

In vitro Antioxidant Properties and Radical Scavenging Activity of 1-(2-Amino-4-hydroxyphenyl)propan-1-one

The antioxidant potential of phenolic and aniline (B41778) compounds is a subject of extensive research, with their efficacy largely dependent on the number and position of active hydroxyl (OH) or amino (NH2) groups. researchgate.net The structure of 1-(2-Amino-4-hydroxyphenyl)propan-1-one, containing both a hydroxyl and an amino group on the phenyl ring, suggests inherent antioxidant capabilities. The evaluation of such properties is typically conducted through various in vitro assays that measure a compound's ability to scavenge free radicals.

Commonly employed methods are based on two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). nih.gov SET-based assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, measure the ability of an antioxidant to transfer an electron to a free radical. nih.govmdpi.com The DPPH assay, for instance, involves mixing the test compound with a methanolic DPPH solution and monitoring the decrease in absorbance at approximately 517 nm, where a color change from purple to yellow indicates radical scavenging. mdpi.commdpi.com HAT-based assays, like the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the capacity of an antioxidant to inactivate a free radical by donating a hydrogen atom. nih.govnih.gov

Studies on structurally related phenolic compounds show that the presence of a hydroxyl group at the C-3 position, further supported by hydroxyl groups at C-5 and C-7, enhances antioxidant activity through electron donation and delocalization. nih.gov Similarly, for aniline and phenolic compounds, the ortho position of the active group is often most effective due to the potential for forming intramolecular hydrogen bonds, followed by the para and meta positions. researchgate.net The specific antioxidant capacity of 1-(2-Amino-4-hydroxyphenyl)propan-1-one would be quantified by determining its IC50 value (the concentration required to scavenge 50% of free radicals) in these standardized assays.

| Assay Method | Principle | Measurement |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change. mdpi.com | Decrease in absorbance at 515-517 nm. mdpi.com |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). mdpi.com | Decrease in absorbance at a specific wavelength (e.g., 734 nm). |

| ORAC (Oxygen Radical Absorbance Capacity) | Based on the inhibition of peroxyl radical-induced oxidation by the antioxidant, which protects a fluorescent probe. nih.gov | Measurement of the decay in fluorescence over time. nih.gov |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. researchgate.net | Increase in absorbance due to the formation of the colored ferrous complex. nih.gov |

| Hydroxyl Radical Scavenging | Evaluates the scavenging activity of antioxidants against hydroxyl radicals generated, for example, by the Fenton reaction. mdpi.com | Quantification of the degradation of a detector molecule (e.g., 2-deoxyribose). nih.gov |

In vitro Investigations of Potential Antiproliferative or Cytotoxic Effects in Cellular Models

The potential of novel chemical entities to inhibit cell proliferation or induce cell death is a cornerstone of anticancer drug discovery. In vitro investigations utilize various cellular models to assess these effects. Studies on stilbene (B7821643) derivatives, for example, have employed Chinese Hamster Ovary (CHO-K1) and human liver cancer (HepG2) cell lines to evaluate cytotoxicity. nih.gov In these studies, assays such as the XTT assay are used to measure cell viability, where a significant reduction in viability indicates a cytotoxic effect. nih.gov

For instance, an amino-stilbene derivative, (E)-4-(3-5-dimethoxystyryl)aniline, demonstrated a significant reduction in cell viability at concentrations of 15.6 μM in CHO-K1 cells and 62.5 μM in HepG2 cells. nih.gov Another method, the clonogenic survival assay, assesses the ability of single cells to grow into a colony after treatment with a compound, providing insight into long-term reproductive integrity loss. nih.gov

While specific antiproliferative data for 1-(2-Amino-4-hydroxyphenyl)propan-1-one is not detailed in the available literature, its activity would be evaluated using similar methodologies. The compound would be tested against a panel of human tumor cell lines, and its efficacy would be quantified by its GI% (Growth Inhibition percentage) or IC50 value. nih.gov As a reference, studies on p-menthane (B155814) derivatives classified compounds with a GI < 50% as having weak cytotoxic activity, 51%–75% as intermediate, and > 75% as high activity against tumor cell lines at a concentration of 25 µg/mL. nih.gov

| Compound | Cell Line | Assay | Finding |

|---|---|---|---|

| (E)-4-(3-5-dimethoxystyryl)aniline (amino) | CHO-K1 | XTT | Significant reduction in cell viability at 15.6 μM. |

| HepG2 | XTT | Significant reduction in cell viability at 62.5 μM. | |

| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | CHO-K1 | XTT | Significant reduction in cell viability at 7.8 μM. |

| HepG2 | XTT | XTT | Significant reduction in cell viability at 7.8 μM. |

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents. Derivatives and analogs of core chemical structures are often synthesized and screened for their ability to inhibit enzymes involved in various disease pathways.

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comnih.gov Overactivity of XO can lead to hyperuricemia and gout, making it a significant therapeutic target. wikipedia.orgresearchgate.net Allopurinol is a well-known XO inhibitor used in clinical practice. nih.gov Research into novel non-purine-like inhibitors has identified compounds that act as competitive inhibitors of XO. mdpi.com For example, kinetic studies identified several compounds with varying inhibitory potencies, expressed by their inhibition constants (Ki). mdpi.com

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the synthesis of inflammatory mediators. Inhibition of 5-lipoxygenase (5-LO) can reduce the production of leukotrienes, which are implicated in inflammatory responses. nih.gov Studies have identified natural products, such as aethiopinone, that are potent in vitro inhibitors of 5-LO from human neutrophils, with an IC50 value of 0.11 μM. nih.gov Similarly, inhibitors targeting 12/15-lipoxygenase have been developed to protect against oxidative stress. nih.gov

Topoisomerase I: DNA topoisomerase I is an enzyme that relaxes supercoiled DNA and is a target for anticancer drugs. nih.gov Inhibitors of this enzyme, such as camptothecin (B557342) and its analogs (e.g., topotecan (B1662842) and CPT-11), function by stabilizing the covalent complex between the enzyme and DNA, which ultimately leads to cell death. nih.govnih.gov The study of analogs is crucial for improving activity and toxicity profiles. nih.gov

| Enzyme | Inhibitor | Inhibition Value | Type of Inhibition |

|---|---|---|---|

| Xanthine Oxidase | ALS-28 | Ki = 2.7 ± 1.5 µM mdpi.com | Competitive mdpi.com |

| Xanthine Oxidase | ALS-8 | Ki = 4.5 ± 1.5 µM mdpi.com | Competitive mdpi.com |

| Xanthine Oxidase | ALS-15 | Ki = 23 ± 9 µM mdpi.com | Competitive mdpi.com |

| 5-Lipoxygenase | Aethiopinone | IC50 = 0.11 µM nih.gov | Not Specified |

Molecular Target Identification and Binding Affinity Research

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action. This process often begins with screening the compound against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, or other enzymes. nih.gov The enzyme inhibition studies discussed previously are a direct form of protein binding research, where the enzyme is the identified protein target.

Binding affinity, a measure of the strength of the interaction between a ligand (the compound) and its protein target, is a critical parameter. It is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating stronger binding. In vitro radioligand binding assays or techniques like surface plasmon resonance can be used to determine these values. While specific protein binding studies for 1-(2-Amino-4-hydroxyphenyl)propan-1-one are not extensively documented, research on its derivatives would focus on quantifying their binding affinity to specific targets identified through screening to establish a clear mechanism of action.

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. tandfonline.com This method is invaluable for understanding the molecular basis of a compound's activity and for guiding the design of more potent derivatives.

The process involves several key steps:

Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the compound (ligand) are prepared. The protein structure is often obtained from databases like the Protein Data Bank (PDB).

Grid Generation: A grid box is defined around the active site of the receptor, specifying the region where the docking simulation will be performed. nih.gov

Docking Simulation: Software such as AutoDock or Glide is used to systematically explore various conformations of the ligand within the active site, calculating the binding energy for each pose. nih.govbiointerfaceresearch.com

Analysis of Results: The results are ranked based on a scoring function, which estimates the binding affinity (e.g., GlideScore or binding free energy in kcal/mol). nih.gov The best-ranked pose is then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. preprints.org

For example, docking studies of novel xanthine oxidase inhibitors revealed that the most potent molecule, ALS-28, fits into the enzyme's cavity channel, consistent with its competitive inhibition mechanism. mdpi.com Molecular dynamics (MD) simulations can be further employed to validate the stability of the predicted ligand-receptor complex over time. biointerfaceresearch.comnih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Standard (III) | SARS-CoV-2 Mpro | -8.12 | HIS41, CYS145, HIS164, GLU166, GLN189 |

| Top Hit (Compound 1) | Higher than -8.12 | THR25, HIS41, CYS44, MET49, ASN142, CYS145, HIS164, MET165, GLU166, GLN189 |

Structure-Activity Relationship (SAR) Studies of 1-(2-Amino-4-hydroxyphenyl)propan-1-one Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. SAR involves systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. nih.gov This process helps to identify the key chemical features (pharmacophores) responsible for the desired biological effect.

For a molecule like 1-(2-Amino-4-hydroxyphenyl)propan-1-one, SAR studies would involve synthesizing a series of derivatives with modifications at various positions:

The Phenyl Ring: Introducing or altering substituent groups (e.g., electron-withdrawing or electron-donating groups) on the ring.

The Hydroxyl Group: Converting the -OH group to an ether or ester to see how this affects activity and properties like solubility.

The Amino Group: Modifying the -NH2 group to secondary or tertiary amines or amides.

The Propanone Side Chain: Lengthening, shortening, or branching the alkyl chain.

The synthesized derivatives would then be tested in relevant biological assays (e.g., antioxidant, antiproliferative, enzyme inhibition). The results are then analyzed to establish relationships. For example, SAR studies on phenolic and aniline compounds have shown that antioxidant activity is dependent on the number and position of OH and NH2 groups. researchgate.net In a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that more amino substituents generally resulted in better inhibitory activity, and that smaller alkyl groups were preferred, indicating sensitivity to steric effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using statistical and machine learning methods to build mathematical models that correlate chemical structure with biological activity. nih.govfrontiersin.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. frontiersin.org

| Structural Modification | Potential Impact on Activity | Rationale / Example |

|---|---|---|

| Adding more hydroxyl groups to the phenyl ring | Increase antioxidant activity | The number of hydroxyl groups often correlates with higher radical scavenging capacity. researchgate.netnih.gov |

| Modifying the amino group (e.g., to an amide) | Change enzyme inhibition profile | Amide derivatives have been specifically studied as xanthine oxidase inhibitors. frontiersin.org |

| Altering the length of the propanone chain | Affect binding affinity (increase or decrease) | Changes in alkyl chain length can impact how a molecule fits into a receptor's binding pocket. nih.gov |

| Changing substituent position (ortho, meta, para) | Alter activity due to electronic/steric effects | The ortho position can allow for intramolecular hydrogen bonding, which may stabilize the molecule or its radical form. researchgate.net |

Impact of Substituent Modifications on Biological Responses

The biological activity of phenolic and aminoketone compounds is significantly influenced by the nature and position of substituents on the aromatic ring and the alkyl chain. While direct structure-activity relationship (SAR) studies on 1-(2-amino-4-hydroxyphenyl)propan-1-one are limited in the reviewed literature, general principles derived from related structures can provide valuable insights.

For instance, in a series of 2-phenyl-4-aminoquinolines, the nature and substitution pattern of the aniline moiety at the 4-position of the quinoline (B57606) scaffold were found to be crucial for their antifungal activity. This suggests that modifications to the amino and hydroxyl groups on the phenyl ring of 1-(2-amino-4-hydroxyphenyl)propan-1-one, as well as the introduction of various substituents, could significantly modulate its biological profile. Similarly, studies on α-pyrrolidinohexiophenone (α-PHP), a cathinone (B1664624) derivative, have shown that substitutions on the phenyl ring can alter its activity as a dopamine (B1211576) transporter reuptake inhibitor, highlighting the sensitivity of biological targets to the electronic and steric properties of substituents. nih.gov

The introduction of heterocyclic moieties, a common strategy in medicinal chemistry, has been shown to enhance the antimicrobial activity of parent compounds. For example, the conjugation of amino acids to 2-amino-4-arylthiazole derivatives resulted in enhanced antibacterial and antifungal activities. researchgate.net This suggests that derivatizing the amino group of 1-(2-amino-4-hydroxyphenyl)propan-1-one with different amino acids or heterocyclic scaffolds could be a promising strategy to develop potent antimicrobial agents.

Conformational Effects on Molecular Recognition

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. The specific arrangement of functional groups in space determines the binding affinity and selectivity of a compound for its receptor or enzyme. For 1-(2-amino-4-hydroxyphenyl)propan-1-one and its derivatives, the rotational freedom around the single bonds allows for various conformations, and the most stable conformation, or the one adopted upon binding, will dictate its biological effect.

In silico methods such as molecular docking are powerful tools to predict the binding modes of a ligand to its target protein. For instance, a molecular docking study of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a related chalcone (B49325), with penicillin-binding proteins of Staphylococcus aureus revealed that the carbonyl group played a significant role in the antibacterial activity by forming multiple hydrogen bonds and van der Waals interactions with the active site residues. mdpi.com This highlights the importance of the spatial orientation of key functional groups for effective molecular recognition.

Furthermore, conformational analysis coupled with density functional theory (DFT) can provide insights into the electronic properties and reactivity of a molecule. Such studies on a benzamide (B126) derivative helped in understanding its potential antitumor activity by identifying the most reactive sites and their accessibility for interaction with biological macromolecules. tandfonline.com Similar computational approaches could be applied to 1-(2-amino-4-hydroxyphenyl)propan-1-one derivatives to understand how different substituents affect their conformation and, consequently, their interaction with specific biological targets.

In vitro Antimicrobial, Antibacterial, and Antifungal Activity of Derivatives

Derivatives of aminophenolic compounds have demonstrated a broad spectrum of antimicrobial activities. While specific data for derivatives of 1-(2-amino-4-hydroxyphenyl)propan-1-one are not extensively available, studies on structurally related compounds provide strong evidence for their potential in this area.

A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited significant structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. nih.gov Notably, certain hydrazone derivatives containing heterocyclic substituents showed potent and broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and drug-resistant Candida species, including Candida auris. nih.gov

Similarly, the synthesis and evaluation of 2-amino-4-(1-naphthyl)-6-arylpyrimidines revealed that some of these compounds were active against a panel of bacteria and fungi. nih.gov The conjugation of amino acids to 2-amino-4-arylthiazole derivatives also led to enhanced antibacterial and antifungal properties, with tryptophan analogs showing the highest antibacterial activity and lysine (B10760008) and arginine analogs exhibiting the best antifungal activity. researchgate.net

The following interactive data table summarizes the minimum inhibitory concentration (MIC) values for some 4-aminoantipyrine (B1666024) derivatives, which share a substituted aminophenyl moiety, against various microbial strains.

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |

| Derivative A1 | 200 | 600 | 1000 | >1000 |

| Derivative A2 | 600 | 1000 | >1000 | >1000 |

| Derivative A3 | 200 | 200 | 600 | 1000 |

| Derivative A4 | 1000 | >1000 | >1000 | >1000 |

| Derivative A5 | 600 | 600 | 1000 | >1000 |

| Ampicillin | 12.5 | 25 | - | - |

| Ciprofloxacin | 12.5 | 12.5 | 25 | - |

| Amoxicillin | 25 | 50 | - | - |

Data sourced from a study on 4-aminoantipyrine derivatives and presented for illustrative purposes of antimicrobial activity in related structures. uobaghdad.edu.iq

Neuroprotective Properties in Cellular or Ex vivo Models

The potential neuroprotective effects of compounds containing phenolic and amino functionalities have been investigated in various cellular and ex vivo models of neuronal damage. These studies often focus on mechanisms such as antioxidant activity, anti-inflammatory effects, and modulation of specific neuronal signaling pathways.

For example, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, a compound with a hydroxyphenyl moiety, has been identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist that protects cultured hippocampal neurons from glutamate (B1630785) toxicity. nih.gov This suggests that derivatives of 1-(2-amino-4-hydroxyphenyl)propan-1-one could potentially exhibit neuroprotective effects by interacting with glutamate receptors.

Furthermore, ketone bodies, which are structurally simple ketones, have been shown to have neuroprotective properties in models of brain ischemia and experimental epilepsy. arvojournals.orgnih.govhmlfunctionalcare.com Their mechanisms of action include reducing oxidative stress and enhancing mitochondrial function. nih.gov Given that 1-(2-amino-4-hydroxyphenyl)propan-1-one is a ketone, its derivatives might share some of these protective mechanisms.

In vitro studies with procyanidins in PC12 cells, a common neuronal cell model, have demonstrated neuroprotective effects against oxidative stress by activating the Nrf2/ARE pathway. mdpi.com Similarly, isoquercetin (B192228) has shown neuroprotective potential in both in vitro (LPS-treated PC12 cells) and in vivo models of Alzheimer's disease through its antioxidant and anti-inflammatory properties. celljournal.org These findings suggest that the phenolic hydroxyl group in 1-(2-amino-4-hydroxyphenyl)propan-1-one could contribute to neuroprotection via antioxidant mechanisms.

Applications of 1 2 Amino 4 Hydroxyphenyl Propan 1 One Beyond Medicinal Products

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

This aminohydroxyphenyl derivative serves as a crucial starting material or intermediate in the construction of intricate molecular architectures. Its bifunctional nature, possessing both an amino and a hydroxyl group on the aromatic ring, allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

A significant application of 1-(2-Amino-4-hydroxyphenyl)propan-1-one is its role as a key intermediate in the synthesis of camptothecin (B557342) analogs. pharmaffiliates.comgoogle.com Camptothecin is a naturally occurring quinoline (B57606) alkaloid that inhibits the DNA enzyme topoisomerase I. google.comnih.gov This compound is utilized in the asymmetric synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, which is a pivotal intermediate for the creation of irinotecan (B1672180) and other camptothecin analogs. pharmaffiliates.com Furthermore, it is employed in the synthesis of E-ring-modified (RS)-camptothecin analogs, which have been investigated for their potential as antitumor agents. pharmaffiliates.com The synthesis of these complex molecules often involves reacting an ortho-amino ketone, such as 1-(2-Amino-4-hydroxyphenyl)propan-1-one, with a tricyclic compound to produce camptothecin analogs with various substituents. google.com

| Application | Specific Role of 1-(2-Amino-4-hydroxyphenyl)propan-1-one | Resulting Products |

| Antitumor Agent Synthesis | Key synthetic intermediate | Irinotecan, E-ring-modified (RS)-camptothecin analogs |

| Asymmetric Synthesis | Precursor for a key tricyclic intermediate | (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione |

Potential Applications in Materials Science

Beyond its role in the synthesis of bioactive molecules, derivatives of 1-(2-Amino-4-hydroxyphenyl)propan-1-one are being explored for their potential in the field of materials science. The reactive amino and hydroxyl groups can be incorporated into polymeric structures, imparting unique and desirable properties to the resulting materials.

Derivatives containing the o-aminophenol structure are valuable monomers for the synthesis of high-performance polymers like polyimides and polybenzoxazoles. Polyimides are known for their exceptional thermal stability and are often synthesized in a two-step process involving the formation of a poly(amic acid) precursor, which is then cyclized. vt.edu Polybenzoxazoles are also high-performance polymers with excellent thermal and chemical resistance. researchgate.net The synthesis of these polymers can involve the polycondensation of monomers derived from structures similar to 1-(2-Amino-4-hydroxyphenyl)propan-1-one with dicarboxylic acids or their derivatives. For instance, 2,2-bis-(3-amino-4-hydroxyphenyl) hexafluoropropane is a common monomer used in the synthesis of fluorinated aromatic poly(hydroxyamide)s, which are precursors to polybenzoxazoles. researchgate.netresearchgate.net

The structural motifs present in derivatives of 1-(2-Amino-4-hydroxyphenyl)propan-1-one can be integrated into photosensitive and electroactive polymers. For example, polymers containing the 2-(2′-hydroxyphenyl)benzoxazole unit can exhibit fluorescence due to excited-state intramolecular proton transfer, making them suitable for optical sensing applications. researchgate.net While direct integration of 1-(2-Amino-4-hydroxyphenyl)propan-1-one is not explicitly detailed, its derivative structures provide a basis for creating polymers with unique photophysical properties.

The development of advanced materials for fuel cell membranes often involves the use of robust polymer backbones that can be functionalized to facilitate ion transport. Polyimides and polybenzoxazoles, which can be synthesized from derivatives of aminophenols, are investigated for such applications due to their high thermal and chemical stability. The incorporation of specific functional groups can enhance properties like proton conductivity, making them suitable for use in fuel cell systems.

Organic compounds containing heteroatoms like nitrogen and oxygen, and aromatic rings, are often effective corrosion inhibitors. researchgate.netresearchgate.netmdpi.com These molecules can adsorb onto a metal surface, forming a protective layer that inhibits corrosion. While research specifically on 1-(2-Amino-4-hydroxyphenyl)propan-1-one as a corrosion inhibitor is not extensively documented, related structures with amino and hydroxyl groups have shown promise in this area. researchgate.net The lone pair electrons on the nitrogen and oxygen atoms, as well as the pi-electrons of the aromatic ring, can interact with the d-orbitals of the metal, facilitating adsorption and corrosion inhibition. researchgate.net

| Material Science Application | Derived Polymer/Material Class | Key Properties and Functionality |

| High-Performance Polymers | Polyimides, Polybenzoxazoles | High thermal stability, chemical resistance |

| Optical and Electronic Materials | Photosensitive Polymers | Fluorescence, optical sensing capabilities |

| Energy Systems | Fuel Cell Membranes | Thermal and chemical stability, potential for ion conductivity |

| Material Protection | Corrosion Inhibitors | Adsorption on metal surfaces, formation of protective layers |

Contributions to Catalysis Research (e.g., as Ligands or Precursors for Catalysts)

While direct catalytic applications of 1-(2-Amino-4-hydroxyphenyl)propan-1-one are not extensively documented in dedicated studies, its molecular structure, featuring an o-aminophenol moiety, positions it as a compound of significant interest in catalysis research. The utility of aminophenol-based ligands in forming transition metal complexes for catalysis is a well-established and burgeoning field. derpharmachemica.comresearchgate.netresearchgate.net

The core of their catalytic potential lies in the ability of the o-aminophenol framework to act as a "redox non-innocent" ligand. derpharmachemica.com This means the ligand can actively participate in redox processes, serving as an electron reservoir. derpharmachemica.com This property is crucial for developing catalysts for oxidation-reduction reactions. derpharmachemica.com Transition metal complexes synthesized with sterically hindered o-aminophenol type ligands have demonstrated broad utility in homogeneous catalysis, the activation of small molecules, processes for carbon dioxide reduction, and hydrogen evolution. derpharmachemica.com For instance, iron complexes incorporating o-aminophenol ligands have been studied for their ability to facilitate oxygen activation, mimicking the catalytic cycles of certain enzymes. derpharmachemica.com

Given these precedents, 1-(2-Amino-4-hydroxyphenyl)propan-1-one could theoretically be utilized as a precursor for synthesizing more complex ligands. The amino and hydroxyl groups offer reactive sites for modification, allowing for the tuning of the electronic and steric properties of the resulting ligand. Such tailored ligands could then be complexed with various transition metals to create novel catalysts. The propiophenone (B1677668) side chain also adds another dimension for potential modification. The development of catalysts is highly dependent on the strong electronic coupling and mutual cooperation between the metal center and the coordinating ligands, a role that aminophenol derivatives are well-suited to play. derpharmachemica.com

Utility in Analytical Chemistry (e.g., as a Chromogenic Reagent or Precursor to Dyes)

In the realm of analytical chemistry, the potential of 1-(2-Amino-4-hydroxyphenyl)propan-1-one is primarily linked to its identity as an aminophenol derivative. Aminophenols are recognized as versatile intermediates and precursors in the synthesis of a wide array of stains and dyes. researchgate.net Their derivatives are of significant commercial importance in the chemical dye industry. researchgate.net

The chemical reactivity of the aminophenol structure, which allows it to undergo oxidation to form colored products, is a key feature. researchgate.net This characteristic is fundamental to their use in chromogenic applications. For example, various aminophenol isomers are key components in the formulation of permanent hair dyes. cosmeticsinfo.orgnih.gov In these applications, the aminophenol derivative acts as a dye precursor that, upon oxidation (often with hydrogen peroxide), forms larger, colored molecules that become trapped within the hair fiber. cosmeticsinfo.org

Therefore, it is plausible that 1-(2-Amino-4-hydroxyphenyl)propan-1-one could serve as a precursor for the synthesis of novel dyes. Its specific structure would likely lead to dyes with unique color properties. Furthermore, its ability to form colored compounds upon reaction could be harnessed for the development of new chromogenic reagents for spectrophotometric analysis. researchgate.net For instance, many analytical methods for detecting phenols rely on coupling reactions with reagents like 4-aminoantipyrine (B1666024) to produce a colored quinone-imine dye. researchgate.net The amino group of 1-(2-Amino-4-hydroxyphenyl)propan-1-one could potentially undergo similar coupling reactions, making it a candidate for developing new analytical reagents. The presence of both amino and hydroxyl groups on the aromatic ring makes it susceptible to various electrophilic substitution and coupling reactions, which are often exploited in the design of analytical reagents. researchgate.net

Future Research Directions and Unexplored Avenues for 1 2 Amino 4 Hydroxyphenyl Propan 1 One

Development of Highly Efficient and Sustainable Synthetic Protocols

The synthesis of aromatic ketones like 1-(2-Amino-4-hydroxyphenyl)propan-1-one traditionally relies on methods such as the Friedel-Crafts acylation. However, these reactions often employ stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), which generate significant corrosive and metallic waste, posing environmental concerns digitellinc.comroutledge.com. A primary avenue for future research is the development of greener, more sustainable synthetic routes.

Key areas for investigation include:

Catalytic Friedel-Crafts Acylation: Exploring heterogeneous catalysts (e.g., zeolites, clays) or greener homogeneous catalysts could drastically reduce waste and improve catalyst recyclability routledge.com. Metal- and halogen-free methodologies, for instance using methanesulfonic anhydride (B1165640) or methanesulfonic acid, present a promising alternative that minimizes hazardous byproducts acs.orgacs.org.

Sustainable Reduction of Nitro Precursors: A likely synthetic strategy involves the acylation of a nitrophenol precursor followed by the reduction of the nitro group to the required amine. Conventional reduction methods often use stoichiometric metal reagents. Future protocols should focus on catalytic hydrogenation using catalysts based on earth-abundant metals or advanced nanomaterials, which offer high efficiency and minimal waste nih.govnih.govresearchgate.net. Continuous flow processes could further enhance safety and scalability digitellinc.commdpi.com.

The table below outlines a comparison between traditional and proposed sustainable synthetic approaches.

| Synthetic Step | Traditional Method | Proposed Sustainable Alternative | Key Advantages |

| Acylation | Stoichiometric AlCl₃ (Friedel-Crafts) | Catalytic methanesulfonic acid/anhydride; Heterogeneous catalysts (zeolites) | Reduced waste, metal-free, catalyst recyclability, milder conditions digitellinc.comacs.org |

| Reduction | Stoichiometric metals (e.g., Sn/HCl) | Catalytic hydrogenation (e.g., using Ni, Cu, or Re nanoparticles) | High atom economy, avoids stoichiometric metal waste, safer reagents nih.govmdpi.comacs.org |

Comprehensive Investigation of Stereoisomeric Effects on Biological and Chemical Properties

While 1-(2-Amino-4-hydroxyphenyl)propan-1-one is achiral, its reduction to the corresponding alcohol, 1-(2-amino-4-hydroxyphenyl)propan-1-ol, introduces a chiral center at the carbinol carbon. The resulting enantiomers may exhibit significantly different biological activities, a crucial consideration in drug development ntu.edu.sgpatsnap.com. The study of these stereoisomers is a critical and unexplored avenue.

Future research should focus on:

Asymmetric Synthesis: Developing methods for the enantioselective reduction of the ketone is paramount. This can be achieved through biocatalysis, using whole-cell systems like Lactobacillus species, or through chemical catalysis with chiral agents such as oxazaborolidine-based catalysts (CBS reduction) tandfonline.comnih.govtandfonline.commdpi.com.

Stereospecific Bioactivity: Once the individual enantiomers are isolated, their pharmacodynamic and pharmacokinetic profiles must be comprehensively evaluated youtube.combiomedgrid.com. It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to side effects biomedgrid.comnih.gov. A thorough investigation would clarify whether a single enantiomer or a racemic mixture is optimal for potential therapeutic applications.

Exploration of Novel Biological Targets and Therapeutic Areas (in vitro/in silico)

The structural similarity of this compound to known pharmacophores suggests significant, yet unexplored, therapeutic potential. For instance, a related isomer, 2-amino-5-hydroxypropiophenone, serves as a key intermediate in the synthesis of irinotecan (B1672180), a topoisomerase I inhibitor used in cancer chemotherapy acs.orgnih.gov. This relationship provides a strong rationale for investigating the anticancer properties of 1-(2-Amino-4-hydroxyphenyl)propan-1-one.

A strategic approach to uncovering its biological role would involve:

In Silico Target Prediction: Employing computational, chemogenomic models to screen the compound against extensive libraries of known protein targets. nih.gov These methods use the molecule's structure to predict its binding affinity to various proteins, such as kinases, proteases, and nuclear receptors, thereby generating hypotheses for its mechanism of action researchgate.net.

In Vitro Validation: Testing the top-ranked predictions from in silico studies using targeted biochemical and cellular assays. For example, if computational models predict interaction with a specific kinase, enzyme inhibition assays would be performed to validate this interaction and determine the potency of the compound.

The following table presents a hypothetical output from an in silico screening campaign, illustrating potential therapeutic areas to explore.

| Predicted Protein Target Class | Example Target | Potential Therapeutic Area | Rationale for Investigation |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Oncology | Many kinase inhibitors feature aromatic amine scaffolds. |

| Topoisomerases | Topoisomerase I | Oncology | Structural relation to intermediates of irinotecan, a known inhibitor acs.org. |

| Proteases | Matrix Metalloproteinases (MMPs) | Inflammation, Oncology | Phenolic and amine groups can form key interactions in protease active sites. |

| Nuclear Receptors | Estrogen Receptor (ER-α/β) | Oncology, Endocrinology | The hydroxyphenyl group is a common feature in receptor modulators. |

Design and Synthesis of Advanced Functional Materials Incorporating the 1-(2-Amino-4-hydroxyphenyl)propan-1-one Scaffold

The inherent functionality of 1-(2-Amino-4-hydroxyphenyl)propan-1-one—specifically its nucleophilic amino group, acidic hydroxyl group, and π-conjugated aromatic system—makes it an attractive building block for novel functional materials.

Unexplored opportunities include:

Metal-Organic Frameworks (MOFs): The amino and hydroxyl groups can act as bidentate or monodentate ligands to coordinate with metal ions, forming porous, crystalline MOFs. Aminophenol-based MOFs have been investigated for applications in chemical sensing and catalysis mdpi.comrsc.orgnih.govresearchgate.net. Future work could explore the synthesis of MOFs from this specific scaffold for gas storage, separation, or as nanozymes.

Novel Polymers: The compound can serve as a monomer in polymerization reactions. The amino and hydroxyl groups are suitable for creating polyamides, polyimines, polyesters, or polyethers. These polymers could possess unique properties, such as thermal stability, conductivity, or specific optical characteristics, making them suitable for advanced coatings, membranes, or electronic devices.

Deepening Mechanistic Understanding of Complex Reactions Involving the Compound

A fundamental understanding of the reactivity of 1-(2-Amino-4-hydroxyphenyl)propan-1-one is essential for optimizing its synthesis and predicting its behavior in various chemical environments. While its general reactivity can be inferred from its functional groups, detailed mechanistic studies are lacking.

Future research should employ a combination of experimental kinetics and computational chemistry to:

Model Reaction Pathways: Utilize computational methods like Density Functional Theory (DFT) to map the potential energy surfaces for key reactions, such as electrophilic aromatic substitution, N-alkylation/acylation, or O-alkylation grnjournal.usrsc.org. This allows for the calculation of activation energies and the identification of transition states and potential intermediates mdpi.comsmu.eduacs.org.